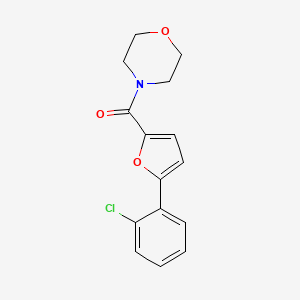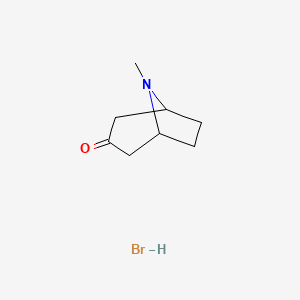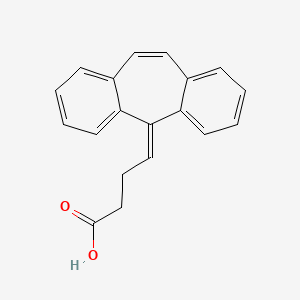
4-Dibenzo(A,D)cyclohepten-5-ylidene-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dibenzo(A,D)cyclohepten-5-ylidene-butyric acid is a chemical compound with the molecular formula C19H16O2 and a molecular weight of 276.338 g/mol It is known for its unique structure, which includes a dibenzo cycloheptene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzo(A,D)cyclohepten-5-ylidene-butyric acid typically involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method highlights the high efficiency, regioselectivity, and step-economy of the protocol, making it a preferred synthetic route.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dibenzo(A,D)cyclohepten-5-ylidene-butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Dibenzo(A,D)cyclohepten-5-ylidene-butyric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Dibenzo(A,D)cyclohepten-5-ylidene-butyric acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the inhibition of inflammatory mediators .
Comparaison Avec Des Composés Similaires
4-Dibenzo(A,D)cyclohepten-5-ylidene-butyric acid can be compared with other similar compounds, such as:
5H-dibenzo[A,D]cyclohepten-5-ylidene acetic acid: Known for its anti-inflammatory properties.
5H-dibenzo[A,D]cyclohepten-5-ylidene piperidino alkanoic acid derivatives: Studied for their antiallergic and antihistaminic activities.
These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
34035-32-0 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)butanoic acid |
InChI |
InChI=1S/C19H16O2/c20-19(21)11-5-10-18-16-8-3-1-6-14(16)12-13-15-7-2-4-9-17(15)18/h1-4,6-10,12-13H,5,11H2,(H,20,21) |
Clé InChI |
CXTKNVKPFXCRCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
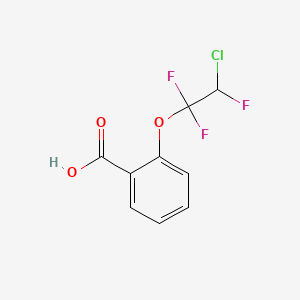
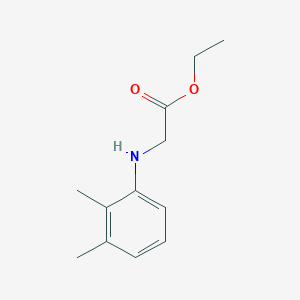
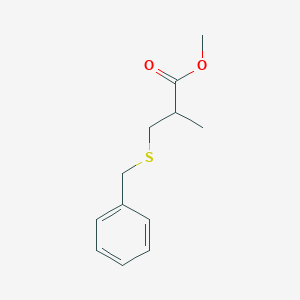
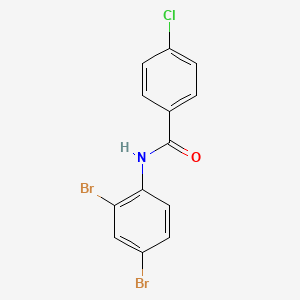
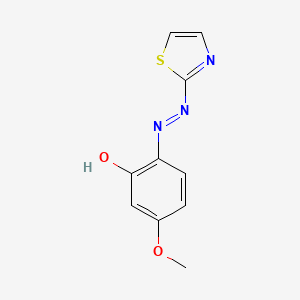

![Benzo[b]biphenylene](/img/structure/B11959767.png)


![4-(pyridin-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11959784.png)

